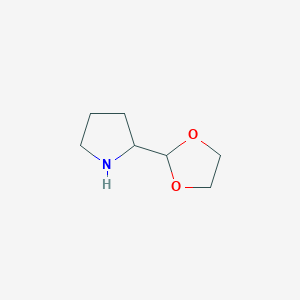

2-(1,3-Dioxolan-2-yl)pyrrolidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

2-(1,3-dioxolan-2-yl)pyrrolidine |

InChI |

InChI=1S/C7H13NO2/c1-2-6(8-3-1)7-9-4-5-10-7/h6-8H,1-5H2 |

InChI Key |

GKMAKHPAAJRWRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)C2OCCO2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,3 Dioxolan 2 Yl Pyrrolidine and Its Structural Analogs

Direct Synthesis Strategies for the 2-(1,3-Dioxolan-2-yl)pyrrolidine Core

Direct synthesis methods focus on forming the pyrrolidine (B122466) ring from acyclic precursors that already contain the 1,3-dioxolane (B20135) group.

Intramolecular Cyclization Reactions for Pyrrolidine Ring Formation

Intramolecular cyclization is a powerful strategy for constructing the pyrrolidine ring. This can involve the formation of a carbon-nitrogen bond in a precursor molecule that already contains the dioxolane moiety. For instance, a substrate with a terminal amine and an electrophilic center, appropriately separated by a carbon chain that includes the dioxolane, can undergo cyclization to form the desired pyrrolidine ring. The reaction conditions for such cyclizations are often tailored to the specific substrate and can involve base- or acid-catalyzed processes.

A notable example involves the use of N-chlorosuccinimide (NCS) to mediate the intramolecular cyclization of certain indole (B1671886) derivatives, leading to the formation of a new C-N bond and constructing a pyrrolidine-containing polycyclic system. mdpi.com While not a direct synthesis of the title compound, this illustrates the principle of intramolecular cyclization for pyrrolidine ring formation. Another general approach involves the cyclization of amino alcohols. For instance, the treatment of amino alcohols with chlorosulfonic acid followed by a base like sodium hydroxide (B78521) can lead to the formation of aziridines, which are precursors to pyrrolidines. organic-chemistry.org

Reductive Amination Approaches Incorporating Dioxolane Precursors

Reductive amination offers a versatile route to pyrrolidines. researchgate.netyoutube.com This method typically involves the reaction of a dicarbonyl compound, where one carbonyl group is protected as a dioxolane, with an amine source. For example, treating a molecule like 4-oxopentanal, where the aldehyde is protected as a dioxolane, with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride can lead to the formation of a pyrrolidine ring. guidechem.com The initial reaction forms an imine or enamine intermediate, which is then reduced in situ to yield the saturated heterocyclic ring. youtube.comthieme-connect.de The choice of reducing agent is crucial to selectively reduce the imine intermediate without affecting the dioxolane protecting group. youtube.com

A variety of reducing agents can be employed, with sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) being a catalyst-free option for the reductive alkylation of amines. organic-chemistry.org This approach has been successfully applied to a wide range of substrates, highlighting its potential for the synthesis of complex amines. thieme-connect.de

| Precursor Type | Reagents | Product | Reference |

| Dicarbonyl (one protected as dioxolane) | Amine, Reducing Agent (e.g., NaCNBH₃) | This compound derivative | guidechem.com |

| Ketone/Aldehyde | Amine, Reducing Agent (e.g., H₂, NaBH₃CN) | Substituted amine | youtube.com |

| Primary/Secondary Amine | Aldehyde/Ketone, NaBH₄ in TFE | Alkylated Amine | organic-chemistry.org |

Ring-Opening Reactions of Chiral Aziridine (B145994) or Epoxide Derivatives Bearing Dioxolane Moieties

The ring-opening of strained three-membered rings like aziridines and epoxides provides another avenue for the synthesis of functionalized pyrrolidines. thieme-connect.dersc.org A strategy could involve an aziridine or epoxide that has a dioxolane-containing side chain. Nucleophilic attack on the strained ring can lead to a linear intermediate that is suitably functionalized for subsequent cyclization to a pyrrolidine. nih.govfrontiersin.org

For example, the ring-opening of a chiral aziridine with a nucleophile can generate a γ-amino derivative. nih.gov This intermediate, if it contains an appropriate electrophilic center, can then undergo intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the final product is often controlled by the stereochemistry of the starting chiral aziridine. nih.gov Similarly, the ring-opening of epoxides with nitrogen nucleophiles is a well-established method for generating amino alcohols, which are versatile precursors for pyrrolidine synthesis. thieme-connect.denih.gov Recent developments have shown that even photogenerated azetidinols can undergo ring-opening reactions to form aminodioxolanes. nih.govresearchgate.net

Convergent Synthesis Approaches Involving Pre-formed Dioxolanes and Pyrrolidines

Convergent syntheses assemble the target molecule from larger, pre-formed fragments, in this case, a pyrrolidine derivative and a dioxolane unit.

Condensation Reactions for Dioxolane Formation (Acetalization/Ketalization)

This approach involves the protection of a carbonyl group on a pre-existing pyrrolidine scaffold to form the dioxolane ring. The most common method is the acid-catalyzed reaction of a ketone or aldehyde with ethylene (B1197577) glycol. organic-chemistry.org For instance, a 2-acylpyrrolidine can be treated with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the corresponding this compound. researchgate.net The removal of water, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the formation of the dioxolane. organic-chemistry.org Solid acid catalysts, like sulfonated silica, have also been shown to be effective for this transformation, sometimes under microwave irradiation. scielo.br

| Carbonyl Compound | Diol | Catalyst | Product | Reference |

| Ketone/Aldehyde | Ethylene Glycol | p-Toluenesulfonic acid | 1,3-Dioxolane | organic-chemistry.org |

| Ketone | Ethylene Glycol | Sulfonated Silica (SiO₂-SO₃H) | 1,3-Dioxolane | scielo.br |

| Aldehyde/Ketone | 1,2-Ethanediol | Tungstophosphoric acid | 1,3-Dithiolane | organic-chemistry.org |

Coupling Reactions to Assemble the Pyrrolidine-Dioxolane Structure

In this strategy, a pyrrolidine derivative is coupled with a separate molecule containing the dioxolane moiety. This can be achieved through various carbon-carbon or carbon-heteroatom bond-forming reactions. For example, a Grignard reagent derived from a halogenated pyrrolidine could react with a dioxolane-containing aldehyde or ketone. Alternatively, a nucleophilic pyrrolidine derivative could be coupled with an electrophilic dioxolane-containing substrate.

Palladium-catalyzed coupling reactions are also a powerful tool for this purpose. For instance, a boronic acid-functionalized pyrrolidine could be coupled with a halogenated dioxolane derivative via a Suzuki coupling reaction. While specific examples for the direct coupling to form this compound are not abundant in the provided search results, the general principles of cross-coupling reactions are widely applicable in heterocyclic synthesis. mdpi.com

Advanced Synthetic Techniques for Improved Efficiency and Selectivity

To enhance the synthesis of pyrrolidine-dioxolane structures, researchers have moved beyond classical methods to more advanced and efficient techniques. These modern approaches offer significant advantages in terms of reaction conditions, yield, and the ability to generate diverse molecular libraries.

Catalysis plays a pivotal role in the synthesis of pyrrolidine and dioxolane ring systems, offering pathways to these structures with high levels of control and efficiency. Various catalytic systems, including metal-based and organocatalysts, have been successfully employed.

Recent advancements in catalysis have led to the development of efficient methods for constructing the pyrrolidine ring. For instance, a copper(I)-Xantphos system has been shown to catalyze the intramolecular hydroamination of unactivated terminal alkenes, providing a direct route to hydroxylated pyrrolidine derivatives without the need for protecting groups. thieme-connect.com This method is particularly advantageous as it proceeds in alcoholic mixed solvents and tolerates free hydroxy groups, leading to a more atom-economical synthesis. thieme-connect.com Another notable example is the use of a chiral amine-derived iridacycle complex that catalyzes a "borrowing hydrogen" annulation to produce chiral N-heterocycles, including pyrrolidines, from simple racemic diols and primary amines. organic-chemistry.org This approach allows for rapid access to a diverse range of enantioenriched pyrrolidines. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool. A one-pot nitro-Mannich/hydroamination cascade reaction, controlled by a combination of a base and a gold(I) catalyst, yields substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing various stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org This method has been used to generate enantiomerically pure pyrrolidine fragments with high three-dimensional diversity. nih.gov

The synthesis of the dioxolane ring is often achieved through the acetalization of aldehydes or ketalization of ketones with ethylene glycol, a reaction that is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene (B28343) with a Dean-Stark apparatus to remove water. organic-chemistry.org More advanced catalytic systems have been developed to improve this process. For example, commercially available 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) has been identified as a highly effective source of trimethylsilyl (B98337) (TMS) for the preparation of cyclic acetals under mild and chemoselective conditions. organic-chemistry.org This method is tolerant of acid-sensitive protecting groups. organic-chemistry.org

The following table summarizes various catalytic methods used in the synthesis of pyrrolidine and dioxolane moieties.

| Catalyst System | Reaction Type | Substrates | Products | Key Advantages |

| Cu(I)-Xantphos | Intramolecular Hydroamination | Amino alkenes with free hydroxy groups | Hydroxylated pyrrolidines | Protecting-group-free synthesis, good yields. thieme-connect.com |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic diols and primary amines | Enantioenriched pyrrolidines | High enantioselectivity, access to diverse products. organic-chemistry.org |

| Gold(I) Catalyst & Base | Nitro-Mannich/Hydroamination Cascade | Aldehydes, amines, nitroalkanes | Substituted pyrrolidines | High diastereoselectivity, one-pot reaction. rsc.org |

| Ag(I) or Cu(I) Catalysts | Asymmetric 1,3-Dipolar Cycloaddition | Aldehydes, amino esters, alkenes | Enantiomerically pure pyrrolidines | High 3D diversity, stereoselective. nih.gov |

| Toluenesulfonic Acid | Acetalization | Aldehydes/ketones, ethylene glycol | Dioxolanes | Standard, effective water removal. organic-chemistry.org |

| MSTFA | Acetalization | Aldehydes, ethylene glycol | Dioxolanes | Mild conditions, tolerates sensitive groups. organic-chemistry.org |

| Pyrrolidine | Cyclization | 2-aminoacetophenone, substituted benzaldehydes | 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Greener solvent, high yield, operational simplicity. researchgate.net |

Multi-component reactions (MCRs) have become a cornerstone in modern organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net These reactions are particularly well-suited for the synthesis of pyrrolidine derivatives. researchgate.net

One prominent MCR for pyrrolidine synthesis is the 1,3-dipolar cycloaddition of azomethine ylides. mdpi.com This reaction can be performed as a three-component process involving an aldehyde, an amino acid, and a dipolarophile. researchgate.net This strategy allows for the creation of highly substituted pyrrolidines. researchgate.net Another example involves a one-pot, three-component reaction of an aromatic aldehyde, pyrrolidine, and dimedone, followed by the addition of tetronic acid, catalyzed by InCl₃ under solvent-free conditions, to produce polyfunctionalized 4H-pyrans. nih.gov

Researchers have also developed MCRs for the synthesis of 2-aminopyrroles, which are valuable precursors for various bioactive compounds. nih.gov A one-pot reaction of diverse aldehydes and N-(aryl-, hetaryl-, alkyl-sulfonamido)-acetophenones with activated methylene (B1212753) compounds leads to tetra- and penta-substituted 2-aminopyrroles. nih.gov

The table below highlights some multi-component reaction strategies for the synthesis of pyrrolidine and related heterocyclic scaffolds.

| Reaction Name/Type | Components | Catalyst/Conditions | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid, Maleimide (B117702) | Room Temperature | Highly substituted pyrrolidines | High diastereoselectivity. researchgate.net |

| InCl₃-catalyzed MCR | Aromatic Aldehyde, Pyrrolidine, Dimedone, Tetronic Acid | InCl₃ (10 mol%), solvent-free | Polyfunctionalized 4H-pyrans | Two-step, one-pot protocol. nih.gov |

| One-pot 2-Aminopyrrole Synthesis | Aldehydes, N-sulfonamido-acetophenones, Activated Methylene Compounds | Base-promoted | Tetra- and penta-substituted 2-aminopyrroles | Access to privileged medicinal scaffolds. nih.gov |

Solid-phase synthesis (SPS) offers a powerful platform for the generation of libraries of compounds, including those with pyrrolidine-dioxolane scaffolds. mdpi.comnih.gov This technique simplifies purification and allows for the automation of synthetic processes.

The 1,3-dipolar cycloaddition of azomethine ylides has been successfully adapted to solid-phase synthesis. researchgate.net In one approach, an aldehyde is attached to a Wang resin, which then reacts with an α-amino ester and a maleimide to yield a resin-bound pyrrolidine. researchgate.net This method has been used to generate a single product or a defined mixture of products by using an equimolar mixture of resins. researchgate.net The azomethine ylide can be generated from either a resin-bound aldehyde or a resin-bound amino acid, providing flexibility to the synthetic design. researchgate.net

Solid-phase synthesis has also been instrumental in creating peptidomimetics based on heterocyclic scaffolds. mdpi.com For example, pyrrolopyrimidines have been synthesized on a solid support, leading to the creation of a 900-membered library with high average purity. mdpi.com Furthermore, pyrrolidine has been identified as an efficient base for Fmoc-removal in "green" solid-phase peptide synthesis, expanding the range of usable solvents to less polar mixtures. researchgate.net

The following table provides examples of solid-phase synthesis strategies for pyrrolidine-containing scaffolds.

| Synthetic Strategy | Resin | Key Reaction | Product Scaffold | Advantages |

| 1,3-Dipolar Cycloaddition | Wang Resin | Resin-bound azomethine ylide cycloaddition | Pyrrolidine | Can generate single products or defined mixtures. researchgate.net |

| Peptidomimetic Synthesis | Rink Amide MBHA Resin | Multi-step sequence including oxidation and amine replacement | Pyrrolopyrimidine | Access to large compound libraries with high purity. mdpi.com |

| Green SPPS | Not specified | Fmoc-deprotection using pyrrolidine | Peptides | Enables use of less polar, greener solvent mixtures. researchgate.net |

Protection and Deprotection Strategies Relevant to the Pyrrolidine and Dioxolane Functionalities

In multi-step organic synthesis, the use of protecting groups is often essential to mask reactive functional groups and prevent unwanted side reactions. cem.com The pyrrolidine nitrogen and the carbonyl precursor to the dioxolane are two such functionalities that frequently require protection and subsequent deprotection.

The nitrogen atom of the pyrrolidine ring is a nucleophilic and basic center. Common protecting groups for amines, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), are widely used for pyrrolidines. acs.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, for example, with trifluoroacetic acid. mdpi.com The Cbz group is introduced using benzyl (B1604629) chloroformate and is commonly removed by catalytic hydrogenation. Sulfonyl groups are also effective protecting groups for the pyrrole (B145914) nitrogen, as their electron-withdrawing nature reduces the reactivity of the pyrrole ring. researchgate.net

The dioxolane group itself serves as a protecting group for aldehydes and ketones. wikipedia.org It is stable to nucleophiles and bases but can be cleaved under acidic conditions. organic-chemistry.org Deprotection is often achieved through acid-catalyzed hydrolysis in aqueous solvents or transacetalization in acetone. organic-chemistry.org Milder methods have also been developed, such as the use of a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, which can deprotect 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde (B42025) within minutes at 30 °C. wikipedia.orgorganic-chemistry.org Anodic deprotection of 4-phenyl-1,3-dioxolane (B91909) has also been reported as a mild electrocatalytic method. rsc.org

The table below outlines common protection and deprotection strategies for pyrrolidine and dioxolane functionalities.

| Functional Group | Protecting Group | Protection Reagent/Conditions | Deprotection Conditions |

| Pyrrolidine Nitrogen | Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate | Trifluoroacetic acid mdpi.com |

| Pyrrolidine Nitrogen | Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenation |

| Pyrrolidine Nitrogen | Sulfonyl groups | Sulfonyl chloride | Reductive cleavage researchgate.netorganic-chemistry.org |

| Carbonyl (as Dioxolane) | Ethylene glycol | Ethylene glycol, acid catalyst (e.g., TsOH) organic-chemistry.org | Acid-catalyzed hydrolysis or transacetalization organic-chemistry.org |

| Carbonyl (as Dioxolane) | Ethylene glycol | Ethylene glycol, MSTFA organic-chemistry.org | NaBArF₄ in water wikipedia.orgorganic-chemistry.org |

| Carbonyl (as Dioxolane) | 1-Phenylethane-1,2-diol | 1-Phenylethane-1,2-diol | Anodic deprotection rsc.org |

Stereochemical Control and Enantioselective Synthesis of 2 1,3 Dioxolan 2 Yl Pyrrolidine Derivatives

Chiral Pool Synthesis Utilizing Natural or Derivatized Precursors

Chiral pool synthesis represents a straightforward approach to enantiomerically pure compounds by utilizing readily available chiral molecules from nature. Amino acids, such as L-proline, are common starting materials for the synthesis of chiral pyrrolidine (B122466) derivatives. The inherent chirality of the natural precursor is transferred to the target molecule, establishing its absolute stereochemistry.

For instance, the synthesis of chiral pyrrolidine-based organocatalysts has been achieved starting from L- or D-tartaric acid. mdpi.com These natural products provide a robust chiral backbone that can be elaborated into more complex pyrrolidine structures. The synthesis of certain dipeptide organocatalysts also starts from naturally occurring amino acids like D-proline. mdpi.com

Asymmetric Induction through Chiral Auxiliary Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy has been widely applied in the synthesis of enantiomerically enriched compounds. researchgate.net

Several types of chiral auxiliaries have been developed and successfully used in asymmetric synthesis, including oxazolidinones, camphorsultams, and pseudoephedrine. wikipedia.orgresearchgate.net These auxiliaries can control the stereochemistry of various reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.orgresearchgate.net For example, in aldol reactions, the chiral auxiliary can dictate the facial selectivity of the enolate attack on an aldehyde, leading to the formation of a specific diastereomer. wikipedia.org The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity of the transformation. researchgate.net

Enantioselective Catalysis in the Formation of 2-(1,3-Dioxolan-2-yl)pyrrolidine

Enantioselective catalysis offers an efficient and atom-economical approach to chiral molecules. This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. metu.edu.tr Proline and its derivatives are prominent organocatalysts for a wide range of transformations. For the synthesis of chiral pyrrolidines, organocatalytic [3+2] cycloaddition reactions are particularly noteworthy. nih.gov These reactions involve the in-situ generation of an azomethine ylide from an amino acid, such as sarcosine, and an aldehyde or ketone, which then undergoes a cycloaddition with a dipolarophile. The stereochemical outcome of the reaction is controlled by the chiral organocatalyst.

Recent research has demonstrated the use of bifunctional organocatalysts, such as those derived from cinchona alkaloids bearing a thiourea (B124793) or squaramide moiety, in dynamic kinetic resolution processes to afford chiral thiochromanes with excellent stereoselectivity. mdpi.com

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis provides another powerful avenue for the enantioselective synthesis of pyrrolidines. catalyst-enabling-synthetic-chemistry.com Catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are among the most effective methods for constructing the pyrrolidine ring with high stereocontrol. rsc.org Various transition metals, including copper, silver, and iridium, have been employed to catalyze these reactions. catalyst-enabling-synthetic-chemistry.comunife.it The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity. catalyst-enabling-synthetic-chemistry.com For example, copper(I) catalysts paired with chiral ligands have been successfully used in the asymmetric [3+2] cycloaddition of azomethine ylides with various dipolarophiles. catalyst-enabling-synthetic-chemistry.com

Diastereoselective Transformations and Control of Multiple Stereocenters

Many synthetic strategies for pyrrolidine derivatives involve the creation of multiple stereocenters. Controlling the relative stereochemistry between these centers is a key challenge. Diastereoselective reactions are often employed to achieve this control.

The 1,3-dipolar cycloaddition of azomethine ylides is an excellent example of a reaction that can generate multiple stereocenters with high diastereoselectivity. mdpi.comacs.org The stereochemical outcome of the cycloaddition is influenced by the geometry of the azomethine ylide and the nature of the dipolarophile. mdpi.com By carefully selecting the reaction partners and conditions, it is possible to favor the formation of a specific diastereomer. mdpi.comacs.org

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution is a method used to separate a racemic mixture into its constituent enantiomers. mdpi.comwhiterose.ac.uk This process relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. mdpi.com One enantiomer reacts faster, leading to an enrichment of the other enantiomer in the unreacted starting material. mdpi.com

Dynamic kinetic resolution (DKR) is an extension of this concept where the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic mixture into a single enantiomer of the product. mdpi.comnih.gov For instance, the dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine in the presence of a chiral ligand can provide enantiomerically enriched 2-substituted pyrrolidines. nih.gov Enzymatic methods are also widely used for the kinetic resolution of racemic pyrrolidines and their precursors. whiterose.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 1,3 Dioxolan 2 Yl Pyrrolidine Derivatives

Reactivity Profiles of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom within the pyrrolidine ring of 2-(1,3-dioxolan-2-yl)pyrrolidine and its derivatives is a key center of reactivity. Its nucleophilic character allows it to participate in a variety of bond-forming reactions, including alkylation, acylation, and the formation of iminium intermediates, which are pivotal in many organic transformations.

Nucleophilic Reactivity and Alkylation

The secondary amine of the pyrrolidine ring is nucleophilic and readily undergoes alkylation reactions with various electrophiles. This process involves the attack of the nitrogen's lone pair of electrons on an electron-deficient carbon atom, such as that in an alkyl halide. The reaction typically proceeds via an SN2 mechanism, leading to the formation of an N-alkylated pyrrolidine derivative. The specific conditions for these reactions, such as the choice of solvent and base, can be tailored to the specific substrate and alkylating agent.

For instance, the reaction of a pyrrolidine derivative with an alkyl halide in the presence of a non-nucleophilic base can efficiently yield the corresponding N-alkylpyrrolidine. The nucleophilicity of the nitrogen can be influenced by the steric and electronic environment of the pyrrolidine ring.

Formation of Iminium Intermediates

A significant aspect of the reactivity of this compound derivatives is their ability to form iminium intermediates. These intermediates are typically generated through the reaction of the pyrrolidine with a carbonyl compound, such as an aldehyde or ketone. The initial step is a nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal. researchgate.net Subsequent dehydration, often acid-catalyzed, leads to the formation of a resonance-stabilized iminium ion. researchgate.net

These iminium ions are potent electrophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions, including Mannich-type reactions and organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. The presence of the dioxolane group can influence the stereochemical outcome of reactions involving these iminium intermediates.

Acylation and Amidation Reactions

The nucleophilic pyrrolidine nitrogen readily reacts with acylating agents, such as acid chlorides, anhydrides, and activated esters, to form the corresponding amides. This acylation reaction is a fundamental transformation in organic synthesis, allowing for the introduction of a wide range of functional groups onto the pyrrolidine ring. The reaction typically proceeds under basic conditions to neutralize the acid byproduct. Continuous flow processes have also been explored for the acylation of related dioxole-containing compounds, demonstrating the potential for scalable and efficient synthesis. researchgate.net

Below is a table summarizing typical acylation reactions of pyrrolidine derivatives:

| Acylating Agent | Reaction Conditions | Product |

| Acetyl Chloride | Pyridine, CH₂Cl₂, 0 °C to rt | N-Acetylpyrrolidine derivative |

| Acetic Anhydride | Triethylamine, THF, rt | N-Acetylpyrrolidine derivative |

| Benzoyl Chloride | NaOH (aq), CH₂Cl₂, rt | N-Benzoylpyrrolidine derivative |

Reactivity and Transformations of the 1,3-Dioxolane (B20135) Ring

The 1,3-dioxolane ring in this compound serves as a protecting group for a formyl functionality. Its stability and reactivity are crucial for the strategic manipulation of this latent aldehyde group in multistep syntheses.

Acid-Catalyzed Hydrolysis and Transacetalization

The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions, regenerating the parent aldehyde. This deprotection step is a key feature of its use as a protecting group. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to a hemiacetal, which then collapses to release the aldehyde and ethylene (B1197577) glycol. The kinetics and mechanism of acid-catalyzed hydrolysis have been studied for related systems, revealing that the rate-determining step is often the initial proton transfer. rsc.orgrsc.org

Transacetalization, the exchange of the diol component of the acetal (B89532), can also occur under acidic conditions in the presence of a different diol. This reaction allows for the conversion of one acetal into another without proceeding through the free aldehyde.

Stability and Selective Cleavage of the Dioxolane Moiety

The stability of the 1,3-dioxolane ring is a significant advantage in synthetic chemistry. It is generally stable to a wide range of reaction conditions, including basic, oxidative, and reductive environments, allowing for chemical modifications at other parts of the molecule without affecting the protected aldehyde. For example, reductions with lithium aluminum hydride have been shown to proceed with the preservation of the dioxolane ring. researchgate.net

Selective cleavage of the dioxolane group is typically achieved under acidic conditions that are mild enough not to affect other acid-sensitive functional groups that may be present in the molecule. The choice of acid catalyst and reaction conditions is critical for achieving high selectivity. In some cases, Lewis acids can be employed for the regioselective deprotection of related cyclic acetals. nih.gov The selective cleavage of the C–S bonds in related 1,3-dithiolanes and 1,3-oxathiolanes has also been investigated, highlighting the diverse methods available for the cleavage of such protecting groups. researchgate.net

Ring-Opening Reactions and Subsequent Transformations

The reactivity of this compound derivatives is often initiated by the selective opening of one of the heterocyclic rings. The dioxolane ring, being an acetal, is susceptible to acid-catalyzed hydrolysis, which typically unveils a formyl group at the 2-position of the pyrrolidine ring. This transformation is a key step in converting the cyclic acetal to the corresponding aldehyde.

Subsequent transformations of the newly formed aldehyde or the pyrrolidine ring itself open up a plethora of synthetic possibilities. For instance, domino reactions can be initiated by the ring-opening of activated aziridines with 2-halophenols, leading to the formation of complex heterocyclic systems like 1,4-benzo- and pyrido-oxazepinones. researchgate.net Similarly, stereocontrolled ring-opening of aziridines using chiral enolates has been developed to produce gamma-aminoamides, which are precursors to valuable gamma-amino acids and pyrrolidin-2-ones. nih.gov

The following table summarizes representative ring-opening reactions and their subsequent transformations:

| Starting Material | Reagents and Conditions | Key Intermediate/Product | Ref. |

| N-Tosyl Aziridines and 2-Halophenols/Pyridinol | Base-catalyzed, phase-transfer catalysis | 1,4-Benzo- and Pyrido-oxazepinones | researchgate.net |

| Aziridines and Chiral Enolates | (S,S)-(+)-pseudoephedrine amides | Gamma-aminoamides, Pyrrolidin-2-ones | nih.gov |

| Aziridine (B145994) Silanols | 10 mol% Sc(OTf)₃, NaHCO₃, CH₂Cl₂ | 1'-Amino-tetrahydrofurans | nih.gov |

| trans-4-Hydroxyproline and Aromatic Aldehydes | Domino process | N-β-hydroxyethyl pyrroles | mdpi.com |

Cascade and Tandem Reactions Involving Both Heterocycles

The proximate arrangement of the pyrrolidine and dioxolane rings in this compound allows for elegant and efficient cascade or tandem reactions, where multiple bond-forming events occur in a single operational step. These reactions are highly valuable in synthetic chemistry as they enable the rapid construction of complex molecular architectures from relatively simple starting materials.

For example, a three-component tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne can produce α-cyano pyrrolidines with good yield and regioselectivity. nih.gov Another notable example is the copper-catalyzed cascade involving trifluoromethyl radical addition and cyclization, which is used for the diastereoselective synthesis of fused-tetrahydrobenzodiazepin-3-ones. nih.gov These reactions often proceed through a series of intramolecular steps, where the reactivity of one ring triggers a transformation in the other.

Theoretical and Computational Studies of Reaction Mechanisms

To gain a deeper understanding of the intricate reaction pathways and stereochemical outcomes, theoretical and computational methods have been extensively applied to study the mechanisms of reactions involving this compound and its derivatives.

Quantum Chemical Calculations for Transition State Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. youtube.com These methods allow for the localization and characterization of transition state structures, which are the highest energy points along a reaction coordinate. youtube.com By calculating the energy barriers associated with different possible pathways, chemists can predict the feasibility and selectivity of a reaction.

For instance, DFT studies on the 1,3-dipolar cycloaddition between pyrroline-1-oxide and methyl crotonate have successfully explained the observed regio- and stereoselectivity by analyzing the frontier molecular orbital interactions and the energies of the transition states. researchgate.net The calculations indicated that the reaction proceeds through a concerted, asynchronous mechanism. researchgate.net Modern approaches even leverage machine learning, training neural networks on ab initio data to predict Hessians and accelerate the discovery of transition states for organic reactions. arxiv.org

The following table highlights key aspects of transition state analysis using quantum chemical calculations:

| Reaction Type | Computational Method | Key Findings | Ref. |

| 1,3-Dipolar Cycloaddition | DFT (B3LYP/6-31G*) | Reaction is concerted and asynchronous; selectivity is controlled by HOMO-LUMO interactions. | researchgate.net |

| General Organic Reactions | NewtonNet (ML Model) | ML-derived Hessians reduce optimization steps by 2-3x compared to quasi-Newton DFT methods. | arxiv.org |

| Generic Transition State Finding | ORCA, Avogadro | Workflow for locating transition states using various computational tools and guess generation methods. | youtube.com |

Conformational Analysis of the Pyrrolidine-Dioxolane System

The three-dimensional structure and conformational flexibility of the pyrrolidine-dioxolane system are critical determinants of its reactivity. Both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical calculations are employed to study the conformational landscape of these molecules. nih.govnih.govfrontiersin.orgresearchgate.net

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.govacs.org The relative stability of these conformers is influenced by the substituents on the ring. Theoretical studies have shown that for pyrrolidine itself, the N-H equatorial conformer is the most stable. acs.org For N-substituted pyrrolidines, the interplay of steric and electronic effects determines the preferred conformation. researchgate.net

Computational studies, validated against experimental NMR data, have been used to analyze the lowest energy conformers of N-substituted pyrrolidines and piperidines. researchgate.net These analyses are crucial for understanding reaction outcomes, as the dominant conformation in solution will often dictate the trajectory of an approaching reagent. For example, in organocatalysis, the conformational preferences of pyrrolidine-derived enamines are key to controlling the stereoselectivity of Michael additions. researchgate.net

Applications As Key Intermediates and Chiral Building Blocks in Organic Synthesis

Precursor for Complex Nitrogen-Containing Heterocyclic Systems

The pyrrolidine (B122466) moiety is a ubiquitous structural motif in a vast number of biologically active compounds and natural products. openmedicinalchemistryjournal.comwikipedia.orgnih.govbaranlab.org The presence of the dioxolane group in 2-(1,3-dioxolan-2-yl)pyrrolidine provides a masked aldehyde, which can be deprotected under specific conditions to participate in various cyclization and condensation reactions, leading to the formation of more complex heterocyclic systems. researchgate.netresearchgate.net

Synthesis of Fused Pyrrolidine Derivatives

The development of novel methods for creating fused five-, six-, and seven-membered ring structures is a significant area of organic synthesis. rsc.org The transformation of this compound can lead to the formation of fused pyrrolidine derivatives. For instance, the deprotection of the dioxolane to reveal the aldehyde functionality allows for subsequent intramolecular reactions, such as condensations or cyclizations, with a suitably functionalized nitrogen atom or a carbon atom within the pyrrolidine ring or its substituent. This strategy can be employed to construct bicyclic systems containing a pyrrolidine ring fused to another ring, which are core structures in many alkaloids and pharmacologically active compounds. rsc.orgnih.gov The stereochemistry of the starting pyrrolidine can be used to control the stereochemical outcome of the final fused product.

One common strategy involves the in-situ formation of pyrrolidine-2-carbaldehyde (B1623420) from its dioxolane precursor, which can then undergo a series of reactions to yield fused systems. rsc.org For example, a domino process involving the formation of the aldehyde, followed by reactions like the aza-Cope rearrangement-Mannich cyclization, can lead to the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic azepine and oxepine derivatives. rsc.org

Construction of Pyrrolizidine (B1209537) Alkaloids and Analogs

Pyrrolizidine alkaloids are a large class of naturally occurring compounds characterized by a fused bicyclic system containing a nitrogen atom at the bridgehead. nih.gov Many of these compounds exhibit significant biological activities. The synthesis of pyrrolizidine alkaloids and their analogs often relies on the construction of the core pyrrolizidine ring system from chiral precursors.

This compound can serve as a key starting material for the synthesis of the pyrrolizidine nucleus. The synthetic strategy typically involves the deprotection of the dioxolane to the aldehyde, followed by a sequence of reactions to form the second five-membered ring. This can be achieved through various methods, including intramolecular condensation, reductive amination, or other cyclization strategies. The inherent chirality of the starting material, if an enantiomerically pure form is used, can be transferred to the final pyrrolizidine alkaloid, allowing for the asymmetric synthesis of these complex natural products.

Role in Asymmetric Organocatalysis and Catalyst Design

The field of asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering advantages over traditional metal-based catalysts in terms of stability, cost, and environmental impact. koreascience.kr Pyrrolidine-based structures, particularly those derived from proline, are among the most successful and widely used organocatalysts. nih.gov

Development of Novel Pyrrolidine-Dioxolane Based Organocatalysts

The structural framework of this compound provides a scaffold for the design and synthesis of novel organocatalysts. The pyrrolidine nitrogen can act as a Lewis base or be transformed into an enamine or iminium ion, which are key intermediates in many organocatalytic cycles. The dioxolane moiety can be retained to influence the steric environment around the catalytic center or can be modified to introduce other functional groups that can participate in the catalytic process or fine-tune the catalyst's reactivity and selectivity. koreascience.krnih.gov

Researchers have developed various pyrrolidine-based organocatalysts by modifying the core structure. nih.gov The introduction of bulky substituents or additional stereocenters can significantly enhance the enantioselectivity of the catalyzed reactions. The development of novel pyrrolidine organocatalysts with unique structural features remains an active area of research. koreascience.kr

Application in Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions)

Pyrrolidine-based organocatalysts derived from or incorporating the this compound motif have been successfully applied in a variety of asymmetric carbon-carbon bond-forming reactions. One of the most prominent examples is the asymmetric Michael addition, a fundamental reaction for the formation of carbon-carbon bonds. researchgate.netntu.edu.sg

In a typical asymmetric Michael addition catalyzed by a pyrrolidine-based organocatalyst, the catalyst activates the ketone or aldehyde donor through the formation of an enamine intermediate. This enamine then attacks the Michael acceptor, such as a nitroolefin or an enone, in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the catalyst. The stereochemical outcome of the reaction is dictated by the chiral environment created by the catalyst.

New pyrrolidine-based organocatalysts have been synthesized and shown to be effective in the Michael addition of aldehydes and ketones to nitroolefins, achieving high enantioselectivities. researchgate.netnih.gov The development of bifunctional organocatalysts, which contain both a nucleophilic/electrophilic activating group (the pyrrolidine nitrogen) and a hydrogen-bond donor (like a thiourea (B124793) group), has further improved the efficiency and stereoselectivity of these reactions. nih.gov

Advanced Synthetic Approaches and Process Optimization

Flow Chemistry Methodologies for Continuous Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical compounds, including enhanced safety, improved heat and mass transfer, and simplified scalability. nih.govuc.ptsemanticscholar.org While specific studies on the continuous production of 2-(1,3-Dioxolan-2-yl)pyrrolidine are not extensively detailed in the provided results, the principles of flow chemistry are widely applicable to the synthesis of related pyrrolidine (B122466) derivatives. researchgate.net

The application of flow chemistry can be particularly beneficial for reactions that are highly exothermic or involve unstable intermediates, as the small reactor volumes and high surface-area-to-volume ratios inherent to flow systems allow for rapid heat dissipation and better control over reactive species. nih.govucd.ie

Table 1: Comparison of Batch vs. Flow Chemistry for Pyrrolidine Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Reaction Control | Less precise control over temperature and mixing. | Precise control over temperature, pressure, and residence time. nih.gov |

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. nih.govucd.ie |

| Scalability | Challenging to scale up, often requiring process redesign. | Easier to scale by running the system for longer periods or in parallel. uc.pt |

| Efficiency | Can be less efficient with lower space-time yields. | Often results in higher yields and improved space-time yields. ucd.ie |

| Process Integration | Difficult to integrate multiple steps. | Readily allows for the telescoping of multiple reaction and purification steps. mdpi.com |

Development of Novel Heterogeneous Catalysts for Pyrrolidine-Dioxolane Synthesis

The development of novel heterogeneous catalysts is crucial for advancing the synthesis of pyrrolidine-based structures, including those with a dioxolane moiety. Heterogeneous catalysts offer advantages such as easy separation from the reaction mixture, potential for recycling, and improved process economics. unlp.edu.ar

While specific catalysts for the direct synthesis of this compound are not detailed, research on related pyrrolidine syntheses highlights several promising catalytic systems. For instance, various metal-based catalysts, including those based on iridium, rhodium, copper, nickel, and palladium, have been effectively used in the synthesis of pyrrolidines through different reaction pathways like C-H activation, hydroamination, and cycloadditions. organic-chemistry.org

Recent advancements include the use of heteropolyacids (HPAs) and their supported versions as highly efficient and reusable solid acid catalysts. unlp.edu.ar For example, tungstophosphoric acid supported on zirconia has been used for the synthesis of quinoxaline (B1680401) derivatives, showcasing the potential of such catalysts in heterocyclic synthesis. unlp.edu.ar Similarly, a pyrrolidine-functionalized poly(ethylene glycol) methacrylate (B99206) (PEGMA) resin has been developed as a heterogeneous organocatalyst for aldol (B89426) reactions, demonstrating the principle of immobilizing an active catalytic moiety on a solid support. mdpi.com

Table 2: Examples of Heterogeneous Catalysts in Pyrrolidine Synthesis

| Catalyst System | Reaction Type | Key Advantages |

| Cp*Ir complex | N-heterocyclization of primary amines with diols | Good to excellent yields for five-, six-, and seven-membered cyclic amines. organic-chemistry.org |

| Dirhodium complexes | Intramolecular nitrene insertion into C-H bonds | Regio- and diastereoselective synthesis of N-unprotected pyrrolidines at room temperature. organic-chemistry.org |

| Copper-based catalysts | Intramolecular amination of unactivated C(sp3)-H bonds | Good yields with high regio- and chemoselectivity. organic-chemistry.org |

| Heteropolyacid on Zirconia | Condensation reactions | Easy recovery and reusability without significant loss of activity. unlp.edu.ar |

| Pyrrolidine-functionalized PEGMA resin | Aldol condensation | Catalyst can be recycled and shows good activity in aqueous media. mdpi.com |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and fine chemicals to minimize environmental impact. greenchemistry-toolkit.orgunibo.it These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. greenchemistry-toolkit.org

In the context of synthesizing pyrrolidine derivatives, green chemistry approaches can involve:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) (DCM) with more environmentally benign alternatives such as ethanol, water, or ionic liquids. greenchemistry-toolkit.orgvjol.info.vnfrontiersin.org

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, such as in 1,3-dipolar cycloaddition reactions. greenchemistry-toolkit.orgresearchgate.net

Catalysis: Employing catalytic methods, especially with recyclable heterogeneous or biocatalysts, to reduce waste and improve efficiency. unlp.edu.argreenchemistry-toolkit.org

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels. greenchemistry-toolkit.org

Energy Efficiency: Utilizing methods like microwave irradiation or conducting reactions at ambient temperature to reduce energy consumption. vjol.info.vnresearchgate.net

For example, the synthesis of 2-pyrrolidinone (B116388) derivatives has been demonstrated using a multi-component reaction in ethanol, an eco-friendly solvent, with citric acid as a green additive. vjol.info.vn

Chemoenzymatic Synthesis for Enhanced Selectivity

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective transformations that are often difficult to obtain through purely chemical means. nih.gov Enzymes can offer exceptional stereo-, regio-, and chemoselectivity under mild reaction conditions. nih.gov

While a direct chemoenzymatic route to this compound is not explicitly described, the synthesis of chiral pyrrolidine derivatives often employs enzymatic steps. For instance, a one-pot photoenzymatic process has been developed for the synthesis of chiral N-Boc-3-aminopyrrolidine and N-Boc-3-hydroxypyrrolidine. nih.gov This process combines a photochemical oxyfunctionalization step with a stereoselective enzymatic transamination or carbonyl reduction. nih.gov

The synthesis of various biologically active compounds containing the pyrrolidine scaffold often involves enzymatic resolutions or asymmetric transformations to introduce the desired chirality. nih.govnih.gov The integration of biocatalysis with traditional organic synthesis provides a powerful tool for the efficient and selective production of complex molecules. nih.gov

Analytical and Spectroscopic Characterization Techniques in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(1,3-Dioxolan-2-yl)pyrrolidine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicities of the proton signals are analyzed. For the pyrrolidine (B122466) ring, the protons exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The dioxolane ring protons typically appear as a multiplet. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assigning these complex spectra and establishing connectivity between protons and carbons. nih.gov

The stereochemistry of substituted derivatives of this compound can also be investigated using advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, helping to deduce their relative spatial arrangement.

Table 1: Representative NMR Data for Pyrrolidine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.56 | s | CH (monomer) |

| ¹H | ~3.70 | m | CH₂ |

| ¹H | ~2.45 | t | CH₂ |

| ¹H | ~1.66 | m | CH₂ |

| ¹³C | ~166.5 | C=N (monomer) | |

| ¹³C | ~60.7 | CH₂ | |

| ¹³C | ~36.4 | CH₂ | |

| ¹³C | ~20.2 | CH₂ |

Note: Data is based on a related pyrroline (B1223166) structure and serves as a general representation. researchgate.net Actual shifts for this compound may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. beilstein-journals.orgresearchgate.net

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments helps to piece together the molecular structure. For instance, the cleavage of the bond between the pyrrolidine and dioxolane rings, as well as fragmentation within the rings themselves, can be expected. The resulting mass-to-charge ratios (m/z) of these fragments are characteristic of the compound's structure. In studies of related heterocyclic compounds, HRMS has been instrumental in confirming the successful synthesis of target molecules. beilstein-journals.orgresearchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound possesses chiral centers, the separation and quantification of its enantiomers are critical, particularly in pharmaceutical applications where enantiomers can exhibit different biological activities. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the primary method for determining the enantiomeric excess (ee) of a chiral compound. nih.govsigmaaldrich.com

Chiral stationary phases (CSPs) are employed in both HPLC and GC to achieve enantiomeric separation. sigmaaldrich.comgcms.cz These CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have been shown to be effective in separating a wide range of chiral compounds, including pyrrolidin-2-one derivatives. researchgate.net The choice of the mobile phase and the specific type of chiral column are crucial factors that influence the resolution of the enantiomers. researchgate.net

For volatile compounds like some dioxolane derivatives, chiral GC with a cyclodextrin-based stationary phase can provide excellent separation of enantiomers. nih.gov The development of such chiral separation methods is essential for quality control and for ensuring the enantiomeric purity of chiral intermediates and final products. nih.gov

Table 2: Example of Chiral Separation Conditions for a Related Dioxolane Derivative

| Parameter | Condition |

| Chromatography | Gas Chromatography (GC) nih.gov |

| Column | Rt-bDEXse (cyclodextrin derivative) nih.gov |

| Detector | Flame Ionization Detector (FID) nih.gov |

| Mobile Phase | - |

| Temperature Program | Initial 70°C (1 min), ramp 2.0°C/min to 150°C nih.gov |

| Result | Baseline separation of enantiomers nih.gov |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. researchgate.net

The determination of the absolute configuration is crucial for understanding the structure-activity relationship of chiral molecules. In the context of this compound derivatives, X-ray crystallography can unambiguously assign the stereochemistry at the chiral centers of both the pyrrolidine and dioxolane rings. This information is invaluable for validating synthetic routes that aim to produce a single enantiomer and for correlating the biological activity with a specific stereoisomer. For example, in the study of new chiral 1,3-dioxolan-4-ones, X-ray diffraction was used to confirm the absolute configuration of the products of Michael additions and Diels-Alder reactions. nih.gov

Emerging Research Areas and Future Outlook

Exploration of Novel Reactivity Modes and Transformations

The pyrrolidine (B122466) scaffold is amenable to a wide array of chemical transformations, allowing for the generation of diverse derivatives. organic-chemistry.org A significant area of emerging research is the exploration of novel reactivity modes to synthesize highly substituted and stereochemically complex pyrrolidines. One such powerful technique is the 1,3-dipolar cycloaddition reaction involving azomethine ylides, which provides a highly efficient and stereoselective route to functionalized pyrrolidines. nih.govtandfonline.com This method allows for the construction of the pyrrolidine ring with control over the relative stereochemistry of multiple chiral centers.

Recent studies have also focused on innovative nitrogen-atom insertion reactions. For instance, the reaction of cyclic secondary amines like pyrrolidine with anomeric amide reagents can lead to cyclic hydrazones, effectively inserting a nitrogen atom into the ring. acs.orgacs.org This transformation opens up pathways to synthetically useful N-N bond-containing compounds, which are often challenging to synthesize via traditional methods. acs.org The resulting cyclic hydrazones can be further diversified to access other valuable heterocyclic systems like pyridazines and cyclic hydrazines. acs.org

Furthermore, advancements in catalysis, including the use of transition metals like iridium and rhodium, have enabled novel reductive cycloaddition reactions of amides with alkenes to produce structurally complex pyrrolidines under mild conditions. acs.org These methods expand the toolkit for late-stage functionalization and the synthesis of highly decorated pyrrolidine cores. montclair.edu

| Reaction Type | Description | Key Features | Potential Applications |

| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile (e.g., an alkene) to form a pyrrolidine ring. nih.govtandfonline.com | High stereoselectivity, good yields, access to polysubstituted pyrrolidines. nih.gov | Synthesis of complex natural products and biologically active molecules. |

| Nitrogen-Atom Insertion | Reaction of pyrrolidines with anomeric amides to form cyclic hydrazones. acs.orgacs.org | Access to N-N bond-containing heterocycles, skeletal editing of the pyrrolidine ring. acs.org | Synthesis of pyridazines, cyclic hydrazines, and non-canonical amino acids. acs.org |

| Reductive Azomethine Ylide Generation | Iridium-catalyzed reductive generation of azomethine ylides from amides for cycloaddition with alkenes. acs.org | Use of stable and abundant amides, mild reaction conditions, access to complex polycyclic amines. acs.org | Late-stage functionalization and synthesis of diverse pyrrolidine libraries. |

Integration into Supramolecular Assemblies and Material Science

The structural characteristics of pyrrolidine and dioxolane derivatives suggest their potential utility in the construction of supramolecular assemblies and advanced materials. The dioxolane moiety, for example, has been incorporated into molecules designed as modulators of multidrug resistance (MDR) in cancer cells, indicating their ability to interact with biological assemblies like P-glycoprotein. nih.gov Derivatives of 1,3-dioxolane (B20135) are also being explored for their applications in polymer science. researchgate.net

The pyrrolidine ring, with its capacity for hydrogen bonding and its defined stereochemistry, can act as a building block for creating ordered supramolecular structures. The development of synthetic methodologies to create functionalized pyrrolidines is crucial for their incorporation into larger, more complex architectures. researchgate.net The field of material science is increasingly looking towards chiral, non-planar scaffolds like pyrrolidine to create materials with unique optical, electronic, and catalytic properties. The integration of the 2-(1,3-dioxolan-2-yl)pyrrolidine framework into polymers or metal-organic frameworks could lead to novel materials for applications in catalysis, separation science, and sensing.

Rational Design and Computational Prediction of Novel Pyrrolidine-Dioxolane Derivatives

The advancement of computational tools has revolutionized the process of drug discovery, enabling the rational design and prediction of the biological activities of novel compounds. nih.govrroij.com For pyrrolidine-containing scaffolds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are being extensively used to design derivatives with enhanced potency and selectivity for specific biological targets. scispace.comnih.gov

For instance, 3D-QSAR studies on spiro[pyrrolidine-oxindole] derivatives have led to the design of new compounds with predicted high inhibitory activity against protein targets like MDM2, which is implicated in cancer. scispace.com These computational models help in understanding the key structural features required for biological activity and guide the synthesis of more effective analogues. scispace.comresearchgate.net The application of such in silico methods to the this compound scaffold could accelerate the discovery of new therapeutic agents. By modeling the interactions of various derivatives with target proteins, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

| Computational Method | Description | Application to Pyrrolidine Derivatives |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to develop predictive models. scispace.com | Design of novel spiro[pyrrolidine-oxindole] derivatives as MDM2-p53 inhibitors. scispace.com |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov | To study the binding of new pyrrolidine derivatives to COX-1 and COX-2 enzymes. nih.gov |

| ADME/Toxicity Prediction | In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net | Evaluation of the drug-like properties of newly designed pyrrolidine derivatives. researchgate.net |

Development of High-Throughput Screening for Synthetic Methodologies

To fully explore the chemical space around the this compound core, the development of high-throughput screening (HTS) methods for synthetic methodologies is crucial. youtube.com HTS allows for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery of new reactions and bioactive molecules. rsc.org

Recent advancements have seen the use of acoustic dispensing technology to synthesize libraries of heterocyclic compounds on a nanomole scale, followed by rapid biophysical screening. nih.gov This "on-the-fly" synthesis and screening approach minimizes waste and reduces the time required for hit identification. nih.gov Multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more starting materials, are particularly well-suited for HTS. tandfonline.com The development of multicomponent reactions to synthesize diverse pyrrolidine derivatives is an active area of research. tandfonline.com Applying these high-throughput approaches to the synthesis of derivatives of this compound would enable the rapid exploration of its structure-activity relationships for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.